molecular formula C5HCl2N3 B13080792 2,5-Dichloropyrimidine-4-carbonitrile

2,5-Dichloropyrimidine-4-carbonitrile

Cat. No.: B13080792
M. Wt: 173.98 g/mol
InChI Key: DSGQZXLPVOWHHZ-UHFFFAOYSA-N
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Description

2,5-Dichloropyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 5, and a nitrile group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes chlorination, nitrile introduction, and purification steps to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Mechanism of Action

The mechanism of action of 2,5-Dichloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling .

Properties

Molecular Formula

C5HCl2N3

Molecular Weight

173.98 g/mol

IUPAC Name

2,5-dichloropyrimidine-4-carbonitrile

InChI

InChI=1S/C5HCl2N3/c6-3-2-9-5(7)10-4(3)1-8/h2H

InChI Key

DSGQZXLPVOWHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C#N)Cl

Origin of Product

United States

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